6-acetyl-2-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide
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Overview
Description
6-acetyl-2-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyridine core, an acetyl group, and a dioxopyrrolidinyl acetamido moiety.
Preparation Methods
The synthesis of 6-acetyl-2-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide involves several steps. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-c]pyridine Core: The synthesis begins with the preparation of the thieno[2,3-c]pyridine core. This can be achieved through a cyclization reaction involving appropriate starting materials such as 2-aminothiophene and a suitable aldehyde or ketone.
Introduction of the Acetyl Group: The acetyl group is introduced through an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Attachment of the Dioxopyrrolidinyl Acetamido Moiety: The final step involves the coupling of the dioxopyrrolidinyl acetamido moiety to the thieno[2,3-c]pyridine core.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and purity, as well as the use of large-scale reactors and purification techniques .
Chemical Reactions Analysis
6-acetyl-2-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[2,3-c]pyridine core.
Reduction: Reduction reactions can occur at the carbonyl groups present in the dioxopyrrolidinyl moiety.
Substitution: The compound can undergo substitution reactions, particularly at the acetyl group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
6-acetyl-2-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anticancer, antiviral, or antimicrobial agent.
Mechanism of Action
The mechanism of action of 6-acetyl-2-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Alternatively, it may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways .
Comparison with Similar Compounds
6-acetyl-2-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide can be compared with other similar compounds, such as:
2-cyano-N-(2,5-dioxopyrrolidin-1-yl)acetamide: This compound shares the dioxopyrrolidinyl acetamido moiety but lacks the thieno[2,3-c]pyridine core.
Indole Derivatives: Indole derivatives possess a similar aromatic heterocyclic structure and exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Thiazole Derivatives: Thiazole derivatives are known for their antimicrobial, anticancer, and anti-inflammatory activities.
The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
6-acetyl-2-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O5S/c1-8(21)19-5-4-9-10(6-19)26-16(14(9)15(17)25)18-11(22)7-20-12(23)2-3-13(20)24/h2-7H2,1H3,(H2,17,25)(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHESQHZMIFMMQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CN3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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